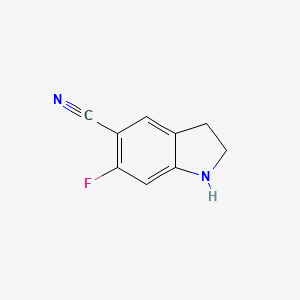

6-Fluoroindoline-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOOJZVCFWCCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 6 Fluoroindoline 5 Carbonitrile

Precursor Synthesis and Optimization

The construction of the 6-fluoroindoline-5-carbonitrile molecule hinges on the effective synthesis and functionalization of indoline (B122111) precursors. This section details the key steps involved in building the foundational structure.

Synthesis of Substituted Indolines

The indoline framework can be synthesized through various methods, often starting from appropriately substituted anilines or nitroarenes. A common approach involves the reduction of an indole (B1671886) precursor. For instance, 6-fluoroindole (B127801) can be reduced to 6-fluoroindoline (B1266902). This reduction can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and outcomes.

Another versatile method for constructing substituted indolines is the Larock indole synthesis, which can be adapted to produce a range of functionalized indoles that can subsequently be reduced to the corresponding indolines. diva-portal.org

Table 1: Selected Methods for the Synthesis of Substituted Indolines

| Starting Material | Reagent(s) | Product | Key Features |

| Substituted Indole | H₂, Pd/C or NaBH₃CN | Substituted Indoline | High yield, common laboratory practice. |

| Substituted Aniline (B41778) | Chloroacetaldehyde | Substituted Indoline | Multi-step process, allows for various substitution patterns. |

| o-Nitrotoluene derivative | Leimgruber-Batcho indole synthesis followed by reduction | Substituted Indoline | A widely used industrial method for indole synthesis. chemscene.com |

Introduction of Fluorine via Selective Fluorination Strategies

The introduction of a fluorine atom at the C6 position of the indoline ring is a critical step. This can be achieved through several fluorination strategies, often performed on the indole or indoline precursor. Electrophilic fluorinating agents are commonly employed for the direct fluorination of electron-rich aromatic and heteroaromatic rings.

One prominent method involves the use of N-fluorobenzenesulfonimide (NFSI) or other similar electrophilic fluorine sources. The regioselectivity of the fluorination is influenced by the directing effects of the substituents already present on the ring and the reaction conditions. For instance, the fluorination of an existing indoline or a protected indole derivative can be optimized to favor substitution at the C6 position.

Table 2: Representative Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Typical Reaction Conditions |

| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile, room temperature or elevated temperatures. |

| Selectfluor® | F-TEDA-BF₄ | Acetonitrile, various temperatures. |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | Dichloromethane (B109758), low to ambient temperatures. |

Cyanation Reactions for Nitrile Group Formation

The final key functionalization is the introduction of the carbonitrile (cyano) group at the C5 position. This can be accomplished through various cyanation methods.

A common strategy involves the palladium-catalyzed cyanation of an aryl halide or triflate precursor. guidechem.com For example, a 5-bromo-6-fluoroindoline (B2765341) intermediate could be subjected to a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), to yield the desired this compound. chemicalbook.comgoogle.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

Another potential route is the Sandmeyer reaction, which involves the diazotization of a 5-amino-6-fluoroindoline precursor followed by treatment with a copper(I) cyanide salt. google.combloomtechz.com This classical method provides a powerful way to introduce a nitrile group onto an aromatic ring.

Direct C-H cyanation of the indoline ring at the C5 position represents a more atom-economical approach. google.com This can be achieved using transition metal catalysis, where a C-H bond is selectively activated and converted to a C-CN bond. Research in this area has explored various catalysts and cyanating agents to achieve regioselective functionalization. google.com

Table 3: Common Cyanation Methods in Organic Synthesis

| Method | Precursor | Reagents | Key Features |

| Palladium-Catalyzed Cyanation | 5-Halo-6-fluoroindoline | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | High functional group tolerance, mild reaction conditions. guidechem.com |

| Sandmeyer Reaction | 5-Amino-6-fluoroindoline | NaNO₂, HCl, CuCN | Classical method for introducing a nitrile group from an amino group. google.combloomtechz.com |

| Direct C-H Cyanation | 6-Fluoroindoline | Transition metal catalyst, cyanating agent | Atom-economical, avoids pre-functionalization. google.comgoogle.com |

Multi-Step Reaction Sequences and Strategic Retrosynthetic Analysis

The synthesis of this compound can be approached through either convergent or linear synthetic pathways. The choice of strategy depends on the availability of starting materials, the desired scale of the synthesis, and the efficiency of the individual reaction steps.

Convergent Synthetic Approaches

A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a pre-functionalized aniline derivative that already contains the fluorine and a precursor to the nitrile group. This aniline derivative would then be cyclized to form the indoline ring.

Linear Synthetic Pathways

A linear synthesis involves the sequential modification of a single starting material. A plausible linear synthesis of this compound could start from a commercially available or readily prepared indoline or indole.

A potential linear sequence is outlined below:

Starting Material: 6-Fluoroindole.

Reduction: Reduction of the indole to 6-fluoroindoline.

Halogenation: Regioselective bromination or iodination at the C5 position to introduce a leaving group.

Cyanation: Palladium-catalyzed cyanation of the 5-halo-6-fluoroindoline to install the nitrile group.

Alternatively, a linear approach could involve:

Starting Material: A suitable aniline precursor.

Indoline Formation: Cyclization to form a 6-fluoroindoline derivative.

Nitration: Introduction of a nitro group at the C5 position.

Reduction: Reduction of the nitro group to an amino group.

Sandmeyer Reaction: Conversion of the amino group to the nitrile group. google.combloomtechz.com

Each of these linear pathways requires careful optimization of each step to ensure high yields and selectivity, ultimately leading to the efficient production of this compound.

Catalytic Approaches in Synthesis

The synthesis of functionalized indoline scaffolds heavily relies on catalytic methods to ensure efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and, increasingly, organocatalysis offer powerful tools for the construction of this important heterocyclic motif.

Transition metal catalysis is a cornerstone of modern organic synthesis, and the formation of the indoline ring is no exception. Palladium-based methodologies are particularly prominent for their versatility in forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the cyclization and functionalization steps required to build compounds like this compound.

Palladium-catalyzed reactions such as intramolecular Heck couplings, Buchwald-Hartwig aminations, and C-H activation/functionalization are frequently employed. For instance, a plausible route to an indoline could involve an intramolecular cyclization of a suitably substituted N-allyl-2-haloaniline derivative. More advanced methods focus on the direct C-H functionalization of aniline precursors.

Recent developments have focused on improving the efficiency and sustainability of these reactions. Microwave-assisted palladium-catalyzed intramolecular oxidative couplings, for example, have been shown to produce functionalized indoles and their hydrogenated counterparts, indolines, in excellent yields and with high regioselectivity. mdpi.comunina.it These methods often benefit from shorter reaction times and can sometimes be performed with lower catalyst loading. unina.it

Table 1: Examples of Palladium-Catalyzed Reactions for Indole/Indoline Synthesis

| Reaction Type | Catalyst/Ligand System | Key Features |

|---|---|---|

| Intramolecular Oxidative Coupling | Pd(OAc)₂ / Cu(OAc)₂ | Efficient C-H activation to form the indoline ring from N-aryl enamines. unina.it |

| Carbonylative Synthesis | Palladium Catalyst | Three-component reaction to build complex heterocyclic scaffolds. rsc.org |

| Heck Reaction | Palladium Complexes | Intramolecular cyclization of precursors containing both an alkene and an aryl halide. |

Organocatalysis, which uses small organic molecules as catalysts, represents a greener and often complementary alternative to metal-based catalysis. While specific applications of organocatalysis for the direct synthesis of this compound are not documented, general strategies for indoline formation are emerging.

One such approach involves photocatalyzed radical cyclization. nih.govscispace.com These metal-free procedures can generate radicals that undergo cyclization to form the indoline ring structure. For example, a reported method uses a photocatalyst to initiate a decarboxylative radical generation and subsequent cyclization, which tolerates a wide range of functional groups, including the aryl halides that are often precursors in metal-catalyzed cross-coupling. nih.gov Another innovative approach uses electrochemistry with a redox catalyst like TEMPO to achieve a triamination of alkynes, leading to controllable access to highly functionalized 2,3-diimino indolines and 2,3-diamino indoles under sustainable, oxidant-free conditions. rsc.org

Biocatalysis leverages enzymes to perform chemical transformations, offering unparalleled selectivity under mild, aqueous conditions. For the synthesis of N-heterocycles like indolines, biocatalysis is a rapidly advancing frontier. Engineered enzymes, particularly those from the cytochrome P450 family, have been developed to catalyze intramolecular C(sp³)–H amination. nih.govacs.org

In this "new-to-nature" approach, an enzyme can be evolved to recognize a precursor molecule, such as an aryl azide (B81097), and facilitate the insertion of a nitrene intermediate into an aliphatic C-H bond to form the indoline ring with high enantioselectivity. nih.govacs.org While this has been demonstrated for creating chiral indolines, the principle represents a powerful future strategy for synthesizing complex molecules like this compound.

Furthermore, enzymes like monoamine oxidases (MAO-N) have been explored for the chemo-selective aromatization of indoline derivatives to produce indoles, demonstrating the potential for biocatalytic modification of the indoline core itself. livescience.io

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials.

Atom economy is a core green chemistry metric that measures how many atoms from the reactants are incorporated into the final desired product. Synthetic strategies with high atom economy, such as addition and multicomponent reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

For the synthesis of the indole/indoline scaffold, multicomponent reactions (MCRs) offer a highly atom-economical approach. Innovative MCRs that assemble the indole core from simple, inexpensive starting materials like anilines, glyoxal (B1671930) derivatives, and isocyanides have been developed. rsc.org These methods often proceed under mild conditions without the need for metal catalysts, generating molecular complexity in a single step with minimal waste.

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The use of greener solvents like water and ethanol, or even solvent-free conditions, is highly desirable. tandfonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a key technology for improving the efficiency and green credentials of many organic transformations, including the synthesis of indoles and indolines. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.comorganic-chemistry.org This technique has been successfully applied to various indole syntheses, such as the Bischler and Fischer syntheses, as well as palladium-catalyzed cyclizations. mdpi.comorganic-chemistry.org The combination of microwave heating with green solvents or solvent-free conditions provides a powerful and sustainable platform for synthesizing heterocyclic compounds. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Indoline/Indole Synthesis

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Often stoichiometric reagents or heavy metals. | Catalytic (metal, organo-, or bio-), recyclable catalysts. |

| Solvents | Often chlorinated or polar aprotic solvents (e.g., DCM, DMF). | Water, ethanol, or solvent-free conditions. tandfonline.comorganic-chemistry.org |

| Energy | Prolonged heating with conventional methods. | Microwave-assisted heating for rapid and efficient energy transfer. tandfonline.comacs.org |

| Atom Economy | Linear syntheses with protecting groups and stoichiometric byproducts. | Convergent syntheses, multicomponent reactions. rsc.org |

| Waste | Significant generation of solvent and reagent-derived waste. | Minimized waste through higher efficiency and recyclable media. |

Waste Minimization Strategies

The principles of green chemistry are central to developing sustainable and economically viable synthetic routes for fine chemicals like this compound. mdpi.cominstituteofsustainabilitystudies.com Waste minimization strategies aim to reduce the environmental impact and improve the efficiency of the manufacturing process. jddhs.comuk-cpi.com Key areas of focus include improving atom economy, reducing solvent usage, and employing catalytic processes.

Atom Economy: This principle seeks to maximize the incorporation of atoms from the reactants into the final product. rsc.orgprimescholars.com Syntheses involving multiple steps with protecting groups or those that generate significant byproducts inherently have lower atom economy. For the synthesis of nitriles, such as the carbonitrile group in the target molecule, one-pot methods that convert aldehydes directly to nitriles using reagents where water is the only byproduct represent a highly atom-economical approach. organic-chemistry.orgtandfonline.com Choosing a synthetic pathway that minimizes intermediate steps and avoids stoichiometric reagents is crucial for reducing waste. nih.govacs.org

Solvent Reduction: The pharmaceutical and fine chemical industries are major consumers of organic solvents, which contribute significantly to waste and environmental concerns. jddhs.comsustainability-directory.com Strategies to mitigate this include:

Solvent Selection: Prioritizing greener solvents such as water, ethanol, or supercritical CO2 over hazardous options like dichloromethane or benzene (B151609). instituteofsustainabilitystudies.comjddhs.com

Recycling and Recovery: Incorporating solvent recovery and recycling streams into the manufacturing process to create a closed-loop system, which is particularly important for less volatile solvents. jddhs.comecolink.comwattbarind.com

Alternative Purification: Moving away from solvent-intensive chromatographic purifications towards methods like crystallization or distillation can drastically cut down on solvent waste.

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can often be recycled and reused. instituteofsustainabilitystudies.com In the synthesis of heterocyclic compounds, catalytic approaches can significantly reduce waste and improve process efficiency. instituteofsustainabilitystudies.com For instance, developing catalytic methods for the fluorination or cyanation steps in the synthesis of this compound would be a key goal for waste minimization.

Table 1: Waste Minimization Approaches

| Strategy | Objective | Relevance to this compound Synthesis |

|---|---|---|

| High Atom Economy | Maximize incorporation of reactant atoms into the final product. rsc.org | Select synthetic routes that form the fluoro and nitrile groups with minimal byproducts. organic-chemistry.orgtandfonline.com |

| Solvent Management | Reduce use of hazardous solvents; recycle and reuse solvents. sustainability-directory.com | Replace hazardous solvents with greener alternatives and implement recovery systems. jddhs.comwattbarind.com |

| Catalytic Reagents | Use small amounts of catalysts instead of stoichiometric reagents. instituteofsustainabilitystudies.com | Employ catalytic methods for key bond-forming reactions (e.g., C-F, C-CN bonds). |

| Process Intensification | Combine multiple reaction steps into one pot or a continuous flow process. nih.govacs.org | Develop a telescoped synthesis to reduce workup and purification steps between intermediates. acsgcipr.org |

Stereochemical Control and Asymmetric Synthesis (if applicable)

The this compound molecule itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, direct asymmetric synthesis to produce a single enantiomer is not applicable. However, the indoline scaffold is a privileged structure in medicinal chemistry, and many biologically active molecules feature chiral centers on the indoline ring system. uni-konstanz.deresearchgate.net Should a synthesis require the introduction of a stereocenter at another position on the indoline ring of a related compound, the following asymmetric strategies would be relevant.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgnumberanalytics.com The general process involves three main steps:

Covalently attaching the chiral auxiliary to a prochiral substrate.

Performing a diastereoselective reaction, where the auxiliary directs the formation of a new stereocenter.

Removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For synthesizing a chiral indoline derivative, an appropriate prochiral indoline precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.orgspringerprofessional.de This auxiliary would then guide a subsequent reaction, like an alkylation or an aldol (B89426) reaction, to create the desired stereocenter with high diastereoselectivity. springerprofessional.deresearchgate.net The choice of auxiliary is critical and depends on its ability to be easily attached, effectively control the stereochemistry, and be cleanly removed without racemizing the product. researchgate.net

Asymmetric catalysis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. acs.org

Brønsted Acid Catalysis: Chiral Brønsted acids have been successfully used for the enantioselective reduction of indole derivatives to form optically active indolines. organic-chemistry.org This metal-free approach uses a hydrogen source like a Hantzsch ester and can achieve high yields and excellent enantioselectivities for various substituted indolines. organic-chemistry.org

Phase-Transfer Catalysis (PTC): This powerful technique is well-suited for reactions involving two immiscible phases, often using environmentally benign reagents. acs.org In asymmetric PTC, a chiral phase-transfer catalyst, typically a chiral ammonium (B1175870) salt, forms a chiral ion pair that directs the stereochemical outcome of the reaction. acs.orgnih.gov This methodology has been applied to the synthesis of indolines bearing one or two stereocenters with high levels of diastereo- and enantioselectivity. acs.org For a hypothetical synthesis of a chiral analog of this compound, a chiral phase-transfer catalyst could potentially be used to control the stereochemistry of an alkylation or cyclization step. acs.orgnih.gov

Process Scale-Up Considerations for Synthetic Methodologies

Transitioning a synthetic route from the laboratory (milligram to gram scale) to industrial production (kilogram to ton scale) presents significant challenges. biosynth.comrebuildmanufacturing.com A process must not only be high-yielding but also safe, cost-effective, and robust on a large scale. biosynth.com

Key Considerations for Scale-Up:

Safety and Thermal Management: Reactions that are easily controlled in the lab can become hazardous on a large scale. acs.org The reduced surface-area-to-volume ratio of large reactors makes heat dissipation from exothermic reactions more difficult, increasing the risk of thermal runaway. acs.org A thorough understanding of reaction kinetics and thermodynamics, often assessed using reaction calorimetry, is essential to design adequate cooling and control strategies. acs.org

Reagent and Solvent Selection: The cost, availability, and safety of all materials become critical at scale. uk-cpi.com Solvents and reagents that are practical for lab use may be prohibitively expensive or difficult to handle in large quantities. uk-cpi.com The supply chain for all raw materials must be reliable to avoid production delays. biosynth.comrebuildmanufacturing.com

Process and Equipment: Laboratory purification techniques like column chromatography are generally not feasible for large-scale production. acsgcipr.org The process must be adapted to rely on more scalable methods such as crystallization, distillation, or extraction. biosynth.com Equipment must be chosen carefully to ensure it is compatible with the chemical process and can handle the required throughput. rebuildmanufacturing.com Continuous flow reactors are an increasingly attractive option as they offer better control over reaction parameters and can simplify scaling. acsgcipr.org

Quality Control and Regulatory Compliance: Maintaining consistent product quality and batch-to-batch consistency is paramount. biosynth.comrebuildmanufacturing.com The scaled-up process must adhere to strict regulatory standards, including Good Manufacturing Practices (GMP) and environmental regulations concerning waste disposal and emissions. rebuildmanufacturing.com

Table 2: Interactive Data Table of Scale-Up Challenges and Mitigation

| Challenge | Potential Risk | Mitigation Strategy |

|---|---|---|

| Thermal Runaway | Exothermic reactions becoming uncontrollable due to poor heat transfer. acs.org | Perform calorimetric studies; use jacketed reactors with precise temperature control; implement controlled reagent addition. acs.org |

| Impurity Profile | Changes in reaction conditions leading to different or increased levels of byproducts. | Re-optimize the reaction for scale; develop robust and scalable purification methods like crystallization. |

| Material Handling | Safe handling of large quantities of potentially hazardous raw materials and solvents. rebuildmanufacturing.com | Use closed-system transfers; automate reagent charging; ensure proper personal protective equipment (PPE) and engineering controls. |

| Supply Chain | Inconsistent quality or availability of critical starting materials. uk-cpi.combiosynth.com | Qualify multiple suppliers; establish robust specifications for all raw materials. rebuildmanufacturing.com |

| Purification | Laboratory-scale purification methods (e.g., chromatography) are not viable at production scale. acsgcipr.org | Develop and optimize scalable purification techniques such as crystallization, distillation, or extraction. |

Mechanistic Investigations of Reactions Involving 6 Fluoroindoline 5 Carbonitrile

Reaction Pathways for Indoline (B122111) Ring Formation and Modification

The synthesis of the indoline scaffold is a cornerstone of heterocyclic chemistry. For a substituted indoline like 6-Fluoroindoline-5-carbonitrile, the formation of the five-membered ring fused to the pre-functionalized benzene (B151609) ring is a critical step. Modern synthetic methods often rely on transition-metal-catalyzed intramolecular C-H amination.

One prevalent pathway involves the use of a palladium catalyst to forge the N-C(7a) bond. This process typically starts with a β-arylethylamine derivative, where the aryl group already contains the desired fluoro and cyano substituents. The amine is protected with a suitable directing group, such as a picolinamide (B142947) (PA) or a 2-pyridinesulfonyl group. The palladium(II) catalyst, in the presence of an oxidant like PhI(OAc)₂, facilitates the intramolecular amination of an ortho C(sp²)-H bond on the benzene ring, leading to the formation of the indoline structure. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high efficiency and can be adapted for five-, six-, and seven-membered ring formations. organic-chemistry.org

Another powerful strategy for constructing the indole (B1671886)/indoline system involves a 6π-electrocyclic ring closure. nih.gov This approach builds the benzene ring onto a pre-existing pyrrole-type structure. While less direct for synthesizing this compound from simple precursors, the principles are noteworthy. The key step is the thermal or photochemical ring closure of a conjugated triene system to form a cyclohexadiene, which is then oxidized to the aromatic ring. nih.govmasterorganicchemistry.com Although primarily used for indole synthesis, modifications and subsequent reduction can lead to indolines.

The table below summarizes common catalytic systems for indoline synthesis via C-H amination.

| Catalyst Precursor | Ligand | Oxidant/Base | Key Features |

| Pd(OAc)₂ | None | PhI(OAc)₂ | Effective for 2-pyridinesulfonyl-protected amines. |

| Pd(OAc)₂ | None | Ce(SO₄)₂ | Tolerates a wide range of functional groups. organic-chemistry.org |

| Pd₂(dba)₃ | Buchwald-type ligands | NaOtBu | Forms five-, six-, and seven-membered rings efficiently. organic-chemistry.org |

Mechanisms of Selective Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring, particularly with high regioselectivity, is a significant challenge in synthetic chemistry. For this compound, the fluorine is at a meta position relative to the pyrroline (B1223166) ring fusion and ortho to the nitrile group. The fluorination is typically achieved on a benzene precursor before the indoline ring is formed.

Electrophilic fluorination using N-F reagents is the most common method. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used due to their relative safety and effectiveness. nih.gov The mechanism is generally considered an electrophilic aromatic substitution (SEAr). The reaction is often catalyzed by a strong acid or a transition metal. For instance, silver(II) fluoride (B91410) (AgF₂) has been shown to catalyze the regioselective fluorination of pyridines and diazines, a reaction that proceeds at ambient temperature with high selectivity for the position adjacent to the nitrogen. researchgate.net While not a direct analogue, this demonstrates the power of metal catalysis in directing fluorination.

The mechanism for Selectfluor® involves the delivery of an electrophilic "F⁺" equivalent to the electron-rich aromatic ring. The regioselectivity is governed by the electronic effects of the substituents already present on the ring. In a precursor to this compound, the directing effects of the other substituents would be crucial in placing the fluorine at the C6 position.

Elucidation of Nitrile Group Introduction Mechanisms

The nitrile group in this compound is typically introduced onto the aromatic ring using nucleophilic aromatic substitution (SNAr) or Sandmeyer-type reactions on a suitable precursor.

If the synthesis starts from a precursor with a good leaving group (e.g., a halogen) at the C5 position and an activating group (like a nitro group) on the ring, a direct SNAr with a cyanide salt (e.g., NaCN or KCN) is a plausible pathway. The electron-withdrawing nature of the activating group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.

Alternatively, a Sandmeyer reaction provides a versatile route. This process involves the diazotization of a primary aromatic amine at the C5 position with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) cyanide salt (CuCN) results in the introduction of the nitrile group with the release of nitrogen gas. This method is robust and widely applicable for installing nitrile groups on aromatic rings.

Reactivity Profile and Electrophilic/Nucleophilic Characteristics

The reactivity of this compound is dictated by the interplay of its constituent parts: the indoline core, the electron-withdrawing fluorine atom, and the strongly electron-withdrawing nitrile group.

Indoline Ring: The benzene part of the indoline is electron-rich compared to benzene itself, due to the electron-donating nature of the nitrogen atom. However, the potent electron-withdrawing effects of the C5-nitrile and C6-fluoro substituents significantly deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr). Any SEAr reaction would likely be directed to the C7 or C4 positions, but would require harsh conditions. The C3 position of indoles is known to be highly nucleophilic, but in the saturated indoline, this reactivity is absent. ed.ac.uk Instead, C-H activation at C7 remains a possibility for functionalization, catalyzed by transition metals. organic-chemistry.org

Electrophilic/Nucleophilic Sites:

The nitrogen atom of the indoline is a nucleophilic site and can be alkylated or acylated.

The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The carbon atom of the nitrile is electrophilic and can be attacked by strong nucleophiles.

The aromatic ring is generally electron-poor. This makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group were present at the C4 or C7 positions.

Hydrogenation and Dehydrogenation Mechanisms

Indolines and their corresponding indole derivatives exist in a delicate balance that can be shifted by hydrogenation or dehydrogenation. The conversion of an indoline to an indole is an aromatization reaction and is therefore often thermodynamically favorable. epa.gov

Dehydrogenation (Indoline to Indole): The dehydrogenation of this compound to the corresponding indole can be achieved using various catalytic systems. A common method involves palladium catalysis. Density functional theory (DFT) studies on similar systems suggest that the mechanism can be initiated by the oxidative insertion of a Pd(0) catalyst into an aliphatic C-H bond of the five-membered ring (e.g., at the C2 or C3 position). epa.gov This is followed by a β-hydride elimination step, which, after a series of steps, results in the formation of the aromatic indole ring and the regeneration of the active catalyst. The gain in aromatic resonance energy is a strong driving force for this reaction. epa.gov

Hydrogenation (Indoline to more saturated rings): Conversely, the hydrogenation of the benzene ring of the indoline is possible but requires forcing conditions, as it involves the loss of aromaticity. This reaction is typically performed with catalysts like rhodium or ruthenium under high pressures of hydrogen gas. The process would lead to a tetrahydro- or hexahydroindole derivative. The hydrogenation of the nitrile group to a primary amine is a more common transformation, often achieved with catalysts like Raney nickel or through hydride reagents.

Ring Opening and Closing Reaction Mechanisms

While the pre-formed this compound is a stable cyclic system, the principles of electrocyclic ring opening and closing are highly relevant to its synthesis, particularly if the aromatic ring is constructed via annulation. nih.gov

Electrocyclic reactions are pericyclic processes where a conjugated π-system undergoes cyclization to form a ring with one more σ-bond and one fewer π-bond, or the reverse. wikipedia.org The stereochemical outcome is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orglibretexts.org

6π Electrocyclic Reactions: A key synthetic strategy for forming a substituted benzene ring, as might be used in a synthesis of the title compound's core, is the thermal 6π electrocyclic ring closure of a 1,3,5-hexatriene (B1211904) system. masterorganicchemistry.comlibretexts.org According to frontier molecular orbital theory, this reaction proceeds through a disrotatory motion of the termini of the π-system in the highest occupied molecular orbital (HOMO). youtube.com Subsequent oxidation of the resulting cyclohexadiene yields the aromatic ring. nih.gov

The table below outlines the selection rules for electrocyclic reactions.

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

| 4n (e.g., 4, 8) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6) | Photochemical (hν) | Conrotatory |

These fundamental mechanisms are crucial for designing synthetic routes to complex heterocyclic molecules like this compound, allowing for precise control over the construction of the core ring systems.

Advanced Chemical Transformations and Derivatization Strategies of 6 Fluoroindoline 5 Carbonitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a valuable functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the 6-fluoroindoline-5-carbonitrile scaffold.

The reduction of the nitrile group to a primary amine is a fundamental transformation that introduces a basic, nucleophilic aminomethyl group. This conversion is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Commonly employed methods for nitrile reduction include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. nih.govyoutube.com This method is highly effective for a broad range of nitriles. youtube.com Alternatively, catalytic hydrogenation offers a milder and often more scalable approach. youtube.com Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), under an atmosphere of hydrogen gas. youtube.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine. youtube.com Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also serve as effective reagents for nitrile reduction. youtube.com

While specific examples detailing the reduction of this compound are not prevalent in the surveyed literature, the general principles of nitrile reduction are directly applicable. The resulting 6-fluoro-5-(aminomethyl)indoline is a valuable building block for the synthesis of more complex molecules, for instance, through acylation or alkylation of the newly formed primary amine. The synthesis of analogous aminomethyl-substituted aromatic compounds, such as 5- and 6-(aminomethyl)fluorescein (B154987) from their corresponding carboxylic acid precursors, highlights the utility of this type of transformation in creating functionalized molecules. nih.gov

Table 1: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent/System | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Highly reactive, non-selective for other reducible groups. nih.govyoutube.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Raney Ni, PtO₂; Elevated H₂ pressure | Can be selective; potential for secondary/tertiary amine byproducts. youtube.com |

| Borane-Tetrahydrofuran (BH₃·THF) | THF, often with heating | Milder than LiAlH₄; good for selective reductions. youtube.com |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. youtube.com This transformation replaces the cyano group with a carboxyl group, opening up another set of derivatization possibilities, such as esterification or amidation.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). youtube.comyoutube.comyoutube.comgoogle.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process initially yields a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and afford the free carboxylic acid. Careful control of reaction conditions, particularly under basic catalysis, can sometimes allow for the isolation of the intermediate amide. youtube.com

Applying these established methods to this compound would yield 6-fluoroindoline-5-carboxylic acid, a key intermediate for the synthesis of various derivatives, including esters and amides, through standard condensation reactions.

Table 2: Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Primary Product |

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid and Ammonium Salt youtube.comyoutube.comyoutube.com |

| Base-Catalyzed | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | Carboxylate Salt and Ammonia |

The nitrile group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions. For instance, [2+3] dipolar cycloadditions with azides can lead to the formation of tetrazole rings. This transformation is a powerful tool for introducing a five-membered heterocyclic ring, which can act as a bioisostere for a carboxylic acid group in medicinal chemistry applications. While specific examples of cycloaddition reactions involving this compound are not widely reported, the general reactivity of nitriles in such transformations suggests this is a feasible, albeit underexplored, derivatization strategy for this compound.

Electrophilic Aromatic Substitution on the Indoline (B122111) Ring

The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution, although the substitution pattern is influenced by the existing substituents: the fluorine atom and the fused heterocyclic ring. The fluorine atom is an ortho-, para-directing deactivator, while the alkyl-substituted amino part of the indoline ring is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance, will govern the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

While direct electrophilic substitution on this compound is not extensively documented, related syntheses provide insights. For example, the synthesis of a 6-chloro-5-fluoroindole (B46869) derivative has been reported through a process that involves the reaction of 4-fluoro-3-chloroaniline with chloromethyl cyanide and aluminum trichloride (B1173362), which proceeds via an electrophilic cyclization mechanism. nih.gov This demonstrates the feasibility of manipulating the substitution pattern on the aromatic ring of related indole (B1671886) structures.

Nucleophilic Substitution Reactions on the Indoline Ring

The fluorine atom at the 6-position of the indoline ring can potentially undergo nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the adjacent nitrile group at the 5-position can activate the ring towards nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, or thiolates, providing a direct route to a wide array of 6-substituted indoline derivatives. Studies on the related compound, 6-fluoro-1H-indol-5-amine, indicate that the fluorine atom can participate in substitution reactions, suggesting that similar reactivity can be expected for this compound.

Regioselective and Chemoselective Modifications

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective modifications. For instance, the secondary amine of the indoline ring can be selectively acylated or alkylated under appropriate conditions without affecting the nitrile or the aromatic ring. Conversely, transformations of the nitrile group can be performed while leaving the indoline nitrogen and the aromatic fluorine intact. The synthesis of 5-sulfonylindoline-2,3-dione derivatives showcases regioselective functionalization at the 5-position of the indoline core, highlighting the ability to selectively modify specific positions on the ring system. The strategic protection of the indoline nitrogen, for example as a carbamate, can be employed to direct reactivity towards other parts of the molecule and can be removed at a later synthetic stage.

Oxidative and Reductive Transformations of the Indoline Core

The indoline nucleus of this compound is amenable to both oxidative and reductive transformations, allowing for the modulation of its aromaticity and the introduction of new functionalities.

Oxidative Transformations:

A primary oxidative transformation of the indoline core is its dehydrogenation to the corresponding indole. This aromatization reaction is a key step in the synthesis of many biologically active indole derivatives. A variety of reagents and catalytic systems can be employed for this purpose, with palladium-based catalysts being particularly effective. The dehydrogenation of substituted indolines is a well-established method for generating the indole ring. nih.govrsc.org For instance, the use of palladium on carbon (Pd/C) in a suitable solvent is a common and efficient method for this transformation.

Table 1: Hypothetical Oxidative Dehydrogenation of this compound

| Starting Material | Reagent/Catalyst | Solvent | Product |

| This compound | Pd/C | Toluene | 6-Fluoro-1H-indole-5-carbonitrile |

This transformation is predicted based on established methods for the dehydrogenation of substituted indolines.

Reductive Transformations:

The nitrile group at the 5-position of the indoline ring is a key functional handle that can be readily reduced to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation. wikipedia.org Raney nickel (Raney Ni) is a widely used catalyst for the reduction of nitriles to primary amines due to its high activity and selectivity. wikipedia.org This reduction opens up a plethora of possibilities for further derivatization, such as acylation, alkylation, and the formation of Schiff bases.

Table 2: Hypothetical Catalytic Reduction of this compound

| Starting Material | Reagent/Catalyst | Solvent | Product |

| This compound | Raney Ni, H₂ | Methanol/Ammonia | (6-Fluoroindolin-5-yl)methanamine |

This transformation is predicted based on established methods for the catalytic hydrogenation of aromatic nitriles.

Formation of Heterocyclic Ring Systems from this compound

The strategic manipulation of the functional groups in this compound, particularly after oxidative dehydrogenation to the corresponding indole and subsequent transformations of the nitrile group, allows for the construction of various fused heterocyclic ring systems. These new scaffolds are of significant interest in the search for novel therapeutic agents.

The formation of an ortho-amino nitrile derivative from 6-fluoro-1H-indole-5-carbonitrile is a crucial step for the synthesis of fused pyrimidine (B1678525) and pyrazine (B50134) rings. For instance, the reduction of the nitrile to an amine followed by the introduction of an amino group at the 4-position would yield a suitable precursor. From this intermediate, a variety of heterocyclic systems can be accessed.

Synthesis of Fused Pyrimidines (e.g., Pyrazolo[1,5-a]pyrimidines):

Following the dehydrogenation of the indoline ring to form 6-fluoro-1H-indole-5-carbonitrile, transformation of the nitrile group into an amino group, and subsequent conversion to a 3-aminopyrazole (B16455) derivative, would provide a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines. The condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govnih.govpsu.eduekb.eg

Table 3: Hypothetical Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

| Intermediate | Reagent | Product |

| 5-(5-Amino-1H-pyrazol-3-yl)-6-fluoro-1H-indole | Acetylacetone | 2,7-Dimethyl-5-(6-fluoro-1H-indol-5-yl)pyrazolo[1,5-a]pyrimidine |

This synthetic route is proposed based on known methods for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles.

Synthesis of Fused Pyrazines (e.g., Quinazolines):

The synthesis of quinazoline (B50416) derivatives can be envisioned starting from an appropriately functionalized 6-fluoroindole-5-carbonitrile. Conversion of the nitrile to an amino group and subsequent modifications to generate a 2-aminobenzonitrile (B23959) analogue would pave the way for quinazoline ring formation. The reaction of 2-aminobenzonitriles with various electrophiles, such as aldehydes or nitriles, is a common strategy for the synthesis of quinazolines. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov

Table 4: Hypothetical Synthesis of a Quinazoline Derivative

| Intermediate | Reagent | Product |

| 4-Amino-5-cyano-6-fluoroindole | Benzaldehyde | 2-Phenyl-8-fluoro-7H-pyrrolo[3,2-g]quinazoline |

This synthetic pathway is proposed based on established methodologies for the synthesis of quinazolines from ortho-aminonitriles.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Confirmation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. For a molecule like 6-Fluoroindoline-5-carbonitrile, advanced NMR experiments, including two-dimensional (2D) techniques and the direct observation of the fluorine nucleus, are essential for unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule. By spreading spectral information across two frequency axes, these techniques resolve the signal overlap often present in complex 1D spectra and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons in the aliphatic portion of the indoline (B122111) ring (at C2 and C3) and potentially between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals corresponding to the CH and CH₂ groups in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could help confirm the spatial proximity of protons on the aliphatic and aromatic rings.

The following table summarizes the expected 2D NMR correlations for the structural assignment of this compound.

| Proton (¹H) Position | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H1 (N-H) | None expected | None expected | C2, C7a, C3a |

| H2 (Aliphatic CH₂) | H3 | C2 | C3, C7a, C3a |

| H3 (Aliphatic CH₂) | H2 | C3 | C2, C3a, C4 |

| H4 (Aromatic CH) | H7 | C4 | C5, C6, C3, C7a |

| H7 (Aromatic CH) | H4 | C7 | C5, C6, C7a, C1 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique. jeolusa.com The ¹⁹F nucleus has a high natural abundance and sensitivity, and its chemical shifts are highly sensitive to the local electronic environment, spanning a large range of over 300 ppm. jeolusa.comdiva-portal.org This makes ¹⁹F NMR a powerful probe for structural studies. nih.govdiva-portal.org

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, this fluorine atom will couple to nearby protons (¹H) and carbons (¹³C), resulting in splitting patterns in both the ¹⁹F, ¹H, and ¹³C spectra. nih.govjeol.com These coupling constants (J-couplings) provide valuable structural information, confirming the position of the fluorine atom relative to other nuclei. For example, a three-bond coupling (³J) to the aromatic proton at C7 and a four-bond coupling (⁴J) to the proton at C4 would be expected.

| Parameter | Expected Observation | Information Gained |

| ¹⁹F Chemical Shift (δ) | Single resonance | Confirmation of a single fluorine environment; sensitive to electronic effects of substituents. |

| ¹⁹F-¹H Coupling | Splitting of ¹⁹F signal by H4 and H7; Splitting of H4 and H7 signals by ¹⁹F. | Confirms proximity and connectivity to aromatic protons. |

| ¹⁹F-¹³C Coupling | Splitting of ¹⁹F signal by neighboring carbons; Splitting of carbon signals (C5, C6, C7, C4) by ¹⁹F. | Confirms the attachment point of the fluorine atom to the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. mdpi.com Unlike low-resolution mass spectrometry, HRMS instruments like Orbitrap or Time-of-Flight (ToF) analyzers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). mdpi.com

For this compound, the calculated exact mass is 162.05932639 Da. nih.gov An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value very closely. This high accuracy allows for the differentiation between molecular formulas that might otherwise have the same nominal mass, thus confirming the formula as C₉H₇FN₂ and ruling out other possibilities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govmdpi.com These methods probe the vibrational modes of chemical bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies.

For this compound, the key functional groups and their expected vibrational frequencies are:

N-H stretch: The secondary amine of the indoline ring will show a characteristic stretching vibration.

C-H stretch: Separate signals will appear for the aromatic C-H bonds and the aliphatic C-H bonds of the CH₂ groups.

C≡N stretch: The nitrile group has a very strong and sharp absorption in a region where few other groups absorb, making it easily identifiable.

C=C stretch: Multiple bands corresponding to the stretching vibrations within the aromatic ring.

C-F stretch: A strong absorption band corresponding to the carbon-fluorine bond.

The following table lists the expected vibrational frequencies for the primary functional groups.

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Technique |

| Secondary Amine | N-H stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | IR, Raman |

| Nitrile | C≡N stretch | 2210 - 2260 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Fluorine Substituent | C-F stretch | 1000 - 1400 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While no specific crystal structure for this compound has been publicly reported, the technique would provide invaluable information if suitable crystals could be grown.

The analysis would yield:

Atomic Coordinates: The exact position of every atom (including hydrogens) in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the indoline ring, the aromatic system, and the nitrile group.

Conformation: The preferred conformation of the five-membered indoline ring (e.g., envelope or twisted).

Intermolecular Interactions: Information on how the molecules pack together in the crystal, revealing details about hydrogen bonding (involving the N-H group), π-π stacking of the aromatic rings, and other non-covalent interactions.

For related indoline derivatives, X-ray crystallography has been successfully used to determine the crystal system, space group, and detailed molecular geometry, confirming the utility of this technique for the compound class. researchgate.net

Chromatographic and Purity Assessment Methods (e.g., HPLC, GC)

The purity and structural integrity of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the separation, identification, and purity assessment of indoline derivatives and related heterocyclic compounds. These methods are instrumental in monitoring reaction progress, isolating the final product, and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for the analysis of polar and non-polar organic compounds, making it well-suited for this compound. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase. A polar mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of the analyte between the two phases.

A study on the analysis of indoline degradation developed a reverse-phase HPLC method that can be adapted for this compound. cetjournal.it The method utilized an isocratic mobile phase of methanol and 0.1% trifluoroacetic acid (TFA) in water. cetjournal.it The TFA acts as an ion-pairing agent to improve peak shape and retention of the amine-containing indoline structure. Detection is typically performed using a UV/Vis detector at a wavelength where the indoline chromophore exhibits maximum absorbance, such as 280 nm. cetjournal.it The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area corresponds to its concentration.

The stereochemical integrity of chiral indoline derivatives has been successfully established using chiral phase HPLC, which is crucial when dealing with enantiomerically pure compounds. rsc.org For the purity assessment of this compound, a gradient elution method may be employed to effectively separate it from starting materials, intermediates, and potential byproducts.

Representative HPLC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm or 280 nm |

| Expected Rt | Dependent on the specific gradient profile |

Gas Chromatography (GC)

Gas chromatography is another valuable tool for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column.

For the analysis of indoles and their derivatives, GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information and aids in the unequivocal identification of the compound and any impurities. The use of GC-MS has been demonstrated in the qualitative analysis of substituted 5,6-dihydroxyindoles. While direct GC analysis of this compound is feasible, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, particularly for related compounds with more polar functional groups.

The purity of substituted indolines is often estimated to be over 95% based on GC analysis, highlighting the utility of this technique in quality control. nih.gov

Representative GC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C (FID) or MS transfer line at 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Vol. | 1 µL |

Computational Chemistry and Theoretical Investigations of 6 Fluoroindoline 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule (the electronic structure). For 6-fluoroindoline-5-carbonitrile, these calculations reveal how the fusion of the indoline (B122111) ring with electron-withdrawing fluorine and nitrile groups influences its geometry and electronic landscape.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with high accuracy. nih.gov It is used to investigate structural, electronic, and magnetic properties of molecules. wikipedia.org In DFT, the total energy of the system is determined as a functional of the electron density. wikipedia.org

A typical DFT study on this compound would begin with a geometry optimization. This process computationally finds the lowest energy arrangement of the atoms. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed for organic molecules to achieve reliable results for geometry and electronic properties. wikipedia.orgresearchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another tool used within DFT to understand the delocalization of electron density between bonds, providing insight into the stability arising from intramolecular interactions. wikipedia.org For this compound, NBO analysis would quantify the interactions between the lone pairs on the nitrogen and fluorine atoms and the π-system of the aromatic ring.

Interactive Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

This table presents hypothetical data for the optimized geometry of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). The values are representative of typical bond lengths and angles in similar heterocyclic compounds.

| Parameter | Type | Atom(s) Involved | Calculated Value |

| Bond Length | C-C (aromatic) | C4-C5 | 1.39 Å |

| Bond Length | C-C (aromatic) | C5-C6 | 1.40 Å |

| Bond Length | C-F | C6-F | 1.35 Å |

| Bond Length | C-C≡N | C5-C(nitrile) | 1.44 Å |

| Bond Length | C≡N | C(nitrile)-N(nitrile) | 1.16 Å |

| Bond Length | C-N (indoline) | C7a-N1 | 1.38 Å |

| Bond Angle | C4-C5-C6 | 121.5° | |

| Bond Angle | F-C6-C7 | 119.0° | |

| Bond Angle | C4-C5-C(nitrile) | 120.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can offer higher accuracy for certain properties. youtube.comox.ac.uk

An ab initio study, for instance using the MP2 method, could be employed to refine the geometric and electronic structure of this compound. Comparing the results from ab initio calculations with those from DFT can provide a more robust understanding of the molecule's properties. For example, while DFT is excellent for ground-state geometries, Coupled Cluster methods are often considered the "gold standard" for calculating excited-state properties with high accuracy. nih.gov

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts computationally has become a routine and powerful tool. nih.gov For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of ¹⁹F NMR predictions can be challenging due to the large chemical shift range of fluorine and its high sensitivity to the electronic environment. nih.govrsc.org Studies have shown that specific functionals, such as ωB97XD, can provide improved accuracy for ¹⁹F chemical shifts. rsc.org Often, calculated values are scaled or compared to a reference compound (like CFCl₃ for ¹⁹F) to improve agreement with experimental data. nih.gov

Interactive Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

This table shows hypothetical ¹³C and ¹⁹F NMR chemical shifts calculated using a DFT/GIAO method. These values serve as an example of the data that would be generated in such a study.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹⁹F Shift (ppm) |

| C2 | 47.5 | F (on C6) | -118.0 |

| C3 | 29.8 | ||

| C3a | 130.2 | ||

| C4 | 111.0 | ||

| C5 | 105.1 | ||

| C6 | 158.9 (JCF) | ||

| C7 | 115.6 | ||

| C7a | 152.3 | ||

| C(nitrile) | 117.4 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results.

After a geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to specific molecular motions, such as C-H stretches, C=C ring stretches, and the characteristic C≡N stretch of the nitrile group. However, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experiment.

Reaction Pathway Analysis and Transition State Elucidation

Beyond static properties, computational chemistry can explore the reactivity of this compound by mapping out potential reaction pathways. This involves identifying reactants, products, and the high-energy transition states that connect them. wikipedia.org

The indole (B1671886) ring system is typically electron-rich and prone to electrophilic substitution, with a preference for reaction at the C3 position. bhu.ac.in Computational studies can investigate whether this reactivity pattern holds for the this compound core, where the fluorine and nitrile substituents significantly alter the electronic distribution.

To study a reaction, chemists computationally model the structures of the reactants, products, and any intermediates. They then use specialized algorithms to locate the transition state (TS) structure, which represents the energy maximum along the minimum energy path of the reaction. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate according to transition state theory. wikipedia.org

For example, a theoretical study could compare the activation energies for electrophilic attack at different positions on the indoline ring to predict the most likely site of reaction. It could also be used to explore more complex transformations, such as cycloaddition reactions or the mechanisms of synthetic procedures like the Fischer indole synthesis, to understand regioselectivity. nih.govacs.org Mechanistic investigations on related indoline systems, such as PIFA-mediated cyclizations to form N-substituted indoles or reactions proceeding through indolyne intermediates, demonstrate the power of these computational approaches to explain and predict chemical reactivity. nih.govacs.orgorganic-chemistry.org

Molecular Orbital Theory and Frontier Orbital Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory is a fundamental concept in computational chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net For a molecule like this compound, a computational study would typically involve calculating the energies and shapes of its molecular orbitals.

Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In a hypothetical computational analysis of this compound, the electron-withdrawing nature of the fluorine and nitrile groups would be expected to lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity.

A detailed FMO analysis would map the electron density of the HOMO and LUMO across the molecular structure. This would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the locations of the highest electron density in the HOMO would indicate the nucleophilic centers, while the areas of highest density in the LUMO would point to the electrophilic centers of the molecule.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the physical properties of molecules, such as boiling point and solubility, as well as their interactions in a biological context. These forces, while weaker than covalent bonds, collectively play a significant role in molecular recognition and self-assembly. The primary types of non-covalent interactions relevant to this compound would include:

Dipole-Dipole Interactions: The presence of the polar C-F and C≡N bonds, as well as the N-H bond in the indoline ring, would create a significant molecular dipole moment. This would lead to electrostatic interactions between the partially positive end of one molecule and the partially negative end of another.

Hydrogen Bonding: The N-H group in the indoline ring can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. These interactions are particularly strong types of dipole-dipole forces and would significantly influence the intermolecular association.

Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces that arise from fluctuations in electron distribution around the molecule. They are present in all molecules and increase with the size and surface area of the molecule.

Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, are employed to model and quantify these weak interactions. Such calculations could predict how molecules of this compound would arrange themselves in a condensed phase and the strength of their intermolecular binding.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The indoline core of this compound is not planar, and the five-membered ring can adopt various puckered conformations.

A computational conformational analysis would involve a systematic search for all possible stable conformers of the molecule. For each conformer, the potential energy would be calculated to determine its relative stability. The results of this analysis are typically visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles).

The global minimum on this energy landscape corresponds to the most stable conformation of the molecule. Other local minima represent other stable, albeit less populated, conformers. The energy barriers between these conformers determine the rate at which they can interconvert. For this compound, the conformational analysis would reveal the preferred three-dimensional structure and the flexibility of the indoline ring system, which are crucial for understanding its chemical behavior and potential biological activity.

Strategic Applications of 6 Fluoroindoline 5 Carbonitrile in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The strategic placement of the fluorine and nitrile functionalities on the indoline (B122111) ring makes 6-fluoroindoline-5-carbonitrile a valuable precursor for the synthesis of advanced heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives: The nitrile group of this compound can participate in various cyclization reactions to form fused pyridine and pyrimidine rings. These heterocycles are prevalent in a vast number of biologically active compounds. For instance, pyridine-3-carbonitrile (B1148548) derivatives have been synthesized through multi-component reactions, showcasing the utility of nitrile-containing precursors in generating complex molecular architectures. researchgate.net Similarly, pyrimidine-5-carbonitrile derivatives, known for their wide range of biological activities including anticancer and antimicrobial properties, can be synthesized from precursors containing a cyano group. ias.ac.innih.govgsconlinepress.com The synthesis of novel pyrido[1,2-c]pyrimidine (B1258497) derivatives has also been reported, highlighting the importance of these fused systems in drug discovery. mdpi.comnih.gov

Tetrazole Derivatives: The nitrile functionality can be readily converted to a tetrazole ring, a well-established bioisostere for a carboxylic acid group in medicinal chemistry. beilstein-journals.orgnih.gov This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov The resulting tetrazole-containing molecules often exhibit improved metabolic stability and pharmacokinetic properties. The synthesis of tetrazole derivatives from various nitrile-containing compounds is a common strategy in the development of new drugs. cyberleninka.ruresearchgate.netresearchgate.net

Role in Total Synthesis of Complex Molecules

While specific examples of the direct use of this compound in the total synthesis of natural product analogs are not extensively documented in the provided results, its potential is evident. The indoline core is a common motif in many alkaloids and other biologically active natural products. The fluorine atom can serve as a valuable probe for studying biological interactions or to modulate the electronic properties and metabolic stability of the target molecule. The nitrile group offers a handle for further functionalization and elaboration of the molecular framework. The synthesis of complex pyridine-containing natural products has been achieved using methods that could be adapted from precursors like this compound. clockss.org

Precursor for Advanced Materials

The unique electronic properties conferred by the fluorine atom and the nitrile group make this compound an attractive precursor for the development of advanced materials.

Polymers: The indoline nitrogen can be incorporated into polymer backbones, and the nitrile group can be polymerized or used as a reactive site for post-polymerization modification. While direct polymerization of this compound is not detailed, the functional groups present suggest its potential utility in creating novel polymers with tailored properties.